Boc-D-亮氨酸-OSU

描述

Boc-D-Leu-OSu is an amino acid-containing building block. It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S.

科学研究应用

Boc-D-亮氨酸-OSU:科学研究应用的综合分析

肽胃泌素拮抗剂的合成: this compound被用作肽胃泌素拮抗剂合成的构建模块。 这些拮抗剂可以干扰胃泌素的生物活性,胃泌素是一种刺激胃酸分泌的激素,对消化性溃疡或胃食管反流等疾病具有重要意义 .

短杆菌肽S类似物的制备: 该化合物在制备短杆菌肽S的类似物方面也发挥着重要作用,短杆菌肽S是一种已知可用于治疗细菌感染的肽类抗生素。 这些类似物可以提供抗菌活性的变化和降低毒性 .

固相肽合成(SPPS): this compound在固相肽合成中得到应用,固相肽合成是一种用于以受控方式生产肽和蛋白质的方法。 它对于创建具有特定性质的定制肽以用于研究目的特别有用 .

抗菌肽的开发: 研究探索了this compound在基于短杆菌肽S的低溶血抗菌脱氢肽的开发中的应用,旨在生产具有抗菌特性但对人体细胞毒性更低的化合物 .

作用机制

Target of Action

Boc-D-leu-osu, also known as N-tert-butyloxycarbonyl-D-leucine, is primarily used as a protective group for amino functions in the synthesis of multifunctional targets . It plays a pivotal role in the protection of primary amines, which are unique because they can accommodate two such groups .

Mode of Action

The mode of action of Boc-D-leu-osu involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This is due to the attractive properties of the resulting so-called Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

Boc-D-leu-osu affects the biochemical pathways related to the synthesis of peptides. It is used in the field of peptide synthesis for temporary protection of the α-amino group . It continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .

Result of Action

The result of Boc-D-leu-osu’s action is the protection of amino functions in the synthesis of multifunctional targets, facilitating the creation of complex peptides . This protection is temporary and can be removed under certain conditions, allowing for further reactions to occur at the protected site .

Action Environment

The action of Boc-D-leu-osu is influenced by the environmental conditions of the reaction. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH and temperature of the reaction environment can significantly influence the action, efficacy, and stability of Boc-D-leu-osu.

生化分析

Biochemical Properties

Boc-D-leu-osu interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used for the quantitative determination of D- and L-amino acids . The compound’s role in these reactions is primarily due to its structure, which allows it to participate in the formation of peptide bonds .

Cellular Effects

It is known that the compound plays a role in peptide synthesis, which is a crucial process in cells .

Molecular Mechanism

Boc-D-leu-osu exerts its effects at the molecular level through its interactions with other biomolecules. During peptide bond formation, the compound can generate a racemizable intermediate, leading to α-C racemic products .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under certain conditions .

Metabolic Pathways

Boc-D-leu-osu is involved in the metabolic pathway of peptide synthesis

Subcellular Localization

Given its role in peptide synthesis, it is likely that the compound is localized in areas of the cell where protein synthesis occurs .

生物活性

Boc-D-leu-osu, or N-[(1,1-dimethylethoxy)carbonyl]-D-leucine, 2,5-dioxo-1-pyrrolidinyl ester, is a synthetic compound primarily used as a building block in peptide synthesis. This article explores its biological activity, applications in peptide chemistry, and related research findings.

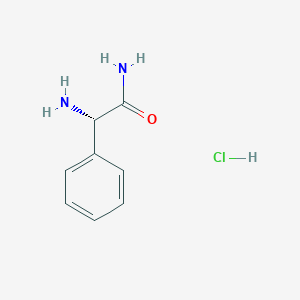

Chemical Structure and Properties

Boc-D-leu-osu features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and an N-hydroxysuccinimide (NHS) ester at the carboxyl terminus. The molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of approximately 328.4 g/mol. The Boc group protects the amino group during synthesis, while the NHS ester enhances the reactivity of the carboxyl group, facilitating efficient coupling with amines to form peptide bonds .

Biological Activity Overview

While Boc-D-leu-osu itself does not exhibit significant biological activity directly, it serves as a crucial intermediate in synthesizing peptides that can possess various biological functions. The D-leucine residue incorporated into peptides can influence protein synthesis and cellular signaling pathways. Peptides synthesized from Boc-D-leu-osu have been studied for their potential roles in:

- Antimicrobial effects : Some peptides containing D-leucine exhibit antimicrobial properties.

- Enzyme inhibition : These peptides can inhibit specific enzymes, potentially leading to therapeutic applications.

- Receptor binding : D-leucine-containing peptides may interact with receptors, influencing physiological responses .

Synthesis and Applications

The synthesis of Boc-D-leu-osu typically involves several key steps in solid-phase peptide synthesis (SPPS). The efficiency of Boc-D-leu-osu in forming stable peptide bonds makes it valuable for constructing peptides with therapeutic applications. It is also utilized in producing peptidomimetics and other bioactive compounds .

Table 1: Comparison of Peptide Synthesis Yields Using Boc-D-Leu-OSu

| Peptide Sequence | Yield (%) | Methodology Used |

|---|---|---|

| Boc-Leu-Ala-OMe | 90% | SPPS |

| Boc-Leu-Gly-Phe-OBn | 94% | Liquid-assisted ball milling |

| Boc-Tyr(Bn)-Gly-Gly-Phe-Leu-OBn | 88% | Traditional SPPS |

Case Studies and Research Findings

Research has shown that peptides synthesized using Boc-D-leu-osu can exhibit various biological activities. For instance:

- Peptide Gastrin Antagonists : Studies have synthesized gastrin antagonists using Boc-D-leu-osu as a building block. These antagonists have shown promise in modulating gastric functions .

- Antimicrobial Peptides : Research indicates that certain peptides containing D-leucine have demonstrated antimicrobial properties against various pathogens. This suggests potential therapeutic applications in treating infections.

- Enzyme Inhibition Studies : Peptides derived from Boc-D-leu-osu have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, highlighting their potential role in drug design .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGJQZMGGGTSS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。